N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide is a chemical compound with the molecular formula C10H19N3O and a molecular weight of 197.28 g/mol . This compound features a cyclopropyl group attached to an acetamide moiety, which is further connected to a 4-methylpiperazine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide typically involves the reaction of cyclopropylamine with 2-(4-methylpiperazin-1-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Properties
Molecular Formula |
C10H19N3O |
---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-cyclopropyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C10H19N3O/c1-12-4-6-13(7-5-12)8-10(14)11-9-2-3-9/h9H,2-8H2,1H3,(H,11,14) |
InChI Key |
QEWLONVLDHNSMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2CC2 |
Origin of Product |
United States |
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